molecular formula C8H19N B097440 N-ethylpropan-2-imine CAS No. 15673-04-8

N-ethylpropan-2-imine

Cat. No. B097440
CAS RN: 15673-04-8
M. Wt: 85.15 g/mol
InChI Key: AEJXDZMWIUEKBG-UHFFFAOYSA-N
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Description

N-ethylpropan-2-imine is a chemical compound with the molecular formula C5H11N . It contains a total of 16 bonds, including 5 non-H bonds, 1 multiple bond, 1 rotatable bond, 1 double bond, and 1 imine .


Synthesis Analysis

The synthesis of N-ethylpropan-2-imine involves the reaction of aldehydes and ketones with ammonia or 1º-amines to form imine derivatives . This reaction is acid-catalyzed and reversible, similar to acetal formation . The pH for reactions which form imine compounds must be carefully controlled .


Molecular Structure Analysis

The molecular structure of N-ethylpropan-2-imine includes the arrangement of atoms and the chemical bonds that hold the atoms together . It contains a total of 16 bonds, including 5 non-H bonds, 1 multiple bond, 1 rotatable bond, 1 double bond, and 1 imine .


Chemical Reactions Analysis

The chemical reactions involving N-ethylpropan-2-imine primarily involve the formation of imine derivatives, also known as Schiff bases . These reactions are acid-catalyzed and reversible, similar to acetal formation .


Physical And Chemical Properties Analysis

N-ethylpropan-2-imine has a molecular weight of 85.14754 g/mol . It is a derivative of ammonia in which one, two, or all three hydrogen atoms are replaced by hydrocarbon groups .

Future Directions

The future directions for N-ethylpropan-2-imine and similar compounds involve the development of artificial imine reductases . These constructs, along with natural enzymes, have been engineered to produce chiral amines with high enantioselectivity . The potential for artificial imine reductases in the future is promising .

properties

IUPAC Name

N-ethylpropan-2-imine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N/c1-4-6-5(2)3/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZMMUKDOYJJPHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70935517
Record name N-Ethylpropan-2-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70935517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

85.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethylpropan-2-imine

CAS RN

15673-04-8
Record name Ethanamine, N-(2-propylidene)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015673048
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Ethylpropan-2-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70935517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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